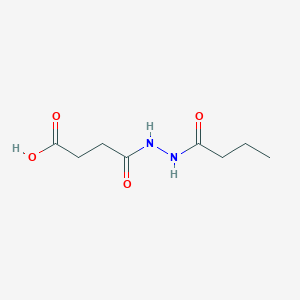
4-(2-butyrylhydrazino)-4-oxobutanoic acid
Descripción general
Descripción
4-(2-butyrylhydrazino)-4-oxobutanoic acid, also known as Boc-Lys(Boc)-OH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. This compound is a derivative of lysine and is commonly used as a building block in peptide synthesis. In
Mecanismo De Acción
The mechanism of action of 4-(2-butyrylhydrazino)-4-oxobutanoic acid(Boc)-OH is not well understood. However, it is believed to act as a nucleophile in peptide synthesis, reacting with activated carboxylic acids to form peptide bonds. In addition, 4-(2-butyrylhydrazino)-4-oxobutanoic acid(Boc)-OH has been shown to enhance the stability and bioavailability of peptides in vivo, possibly through its ability to protect the peptide from degradation by proteases.
Biochemical and Physiological Effects
4-(2-butyrylhydrazino)-4-oxobutanoic acid(Boc)-OH has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 4-(2-butyrylhydrazino)-4-oxobutanoic acid(Boc)-OH can enhance the antimicrobial activity of certain peptides. Additionally, this compound has been shown to increase the stability and bioavailability of peptides in vivo, potentially increasing their therapeutic efficacy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(2-butyrylhydrazino)-4-oxobutanoic acid(Boc)-OH in lab experiments is its ability to enhance the stability and bioavailability of peptides, which can increase the accuracy and reproducibility of experimental results. However, one limitation of using this compound is its cost, as it can be expensive to synthesize.
Direcciones Futuras
There are several future directions for research involving 4-(2-butyrylhydrazino)-4-oxobutanoic acid(Boc)-OH. One area of interest is the development of novel peptide-based drugs using this compound as a building block. Additionally, further research is needed to understand the mechanism of action of 4-(2-butyrylhydrazino)-4-oxobutanoic acid(Boc)-OH and its potential applications in the study of protein-protein interactions. Finally, the development of more cost-effective synthesis methods for 4-(2-butyrylhydrazino)-4-oxobutanoic acid(Boc)-OH could make this compound more accessible to researchers.
Aplicaciones Científicas De Investigación
4-(2-butyrylhydrazino)-4-oxobutanoic acid(Boc)-OH has numerous applications in scientific research. It is commonly used as a building block in peptide synthesis, particularly in the synthesis of peptides with a C-terminal lysine residue. This compound is also used in the development of peptide-based drugs, as it can enhance the stability and bioavailability of peptides in vivo. Additionally, 4-(2-butyrylhydrazino)-4-oxobutanoic acid(Boc)-OH has been used in the development of novel antimicrobial peptides and in the study of protein-protein interactions.
Propiedades
IUPAC Name |
4-(2-butanoylhydrazinyl)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O4/c1-2-3-6(11)9-10-7(12)4-5-8(13)14/h2-5H2,1H3,(H,9,11)(H,10,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMZZPMUHVZWLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NNC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Butanoylhydrazinyl)-4-oxobutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(aminocarbonyl)phenyl]-1-[(3-phenylpropyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4674037.png)
![N-(4-acetylphenyl)-N'-[4-(difluoromethoxy)-2-methylphenyl]thiourea](/img/structure/B4674039.png)
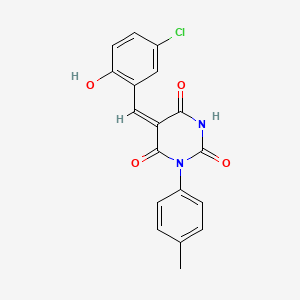
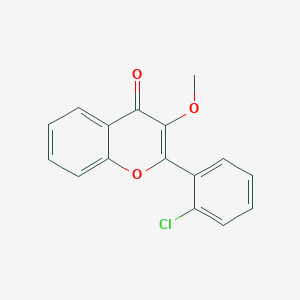
![4-tert-butyl-N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide](/img/structure/B4674064.png)

![2-methoxy-3-methyl-N-({[4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4674074.png)
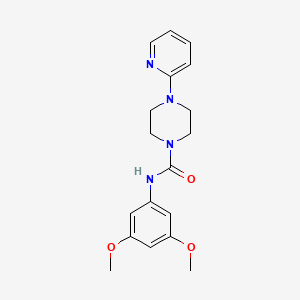
![N-(4-cyano-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-4-methoxybenzamide](/img/structure/B4674096.png)
![1,3,9-trimethyl-7-(2-methylbenzyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4674107.png)
![N-(4-methoxyphenyl)-2-{[5-[1-(methylsulfonyl)-3-piperidinyl]-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4674121.png)
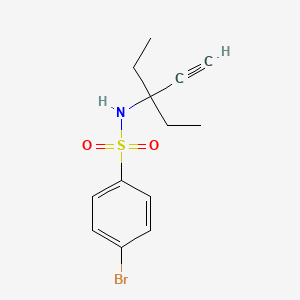
![N-(tert-butyl)-4-{[4-(2,4-dichlorophenoxy)butanoyl]amino}benzamide](/img/structure/B4674151.png)
![N-(tert-butyl)-1-[(2-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4674157.png)